5-methyl-4H-1,2,4-triazol-3-amine

Tankyrase inhibition Ligand efficiency PARP family

Researchers synthesizing tankyrase inhibitors or GABA-A receptor modulators often face scaffold limitations. 5-Methyl-4H-1,2,4-triazol-3-amine provides a validated solution: • Tankyrase inhibitor core: conserved 5-methyl motif preserves ligand efficiency vs. unsubstituted triazoles • CNS-active GABA-A agonists: derivatives achieve ED50 10.5-16.5 mg/kg in seizure models • Favorable LogP (-1.13) ensures BBB permeability and aqueous solubility Supplied as ≥98% purity solid with ambient shipping; bulk quantities available for multi-program discovery.

Molecular Formula C3H6N4
Molecular Weight 98.11 g/mol
CAS No. 4923-01-7
Cat. No. B181155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-4H-1,2,4-triazol-3-amine
CAS4923-01-7
Synonyms3-acetoxy-8-chloro-2,3-dihydro-2-(4-methoxyphenyl)-5-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propyl)-1,5-benzothiazepin-4(5H)-one citrate
S 2150
S-2150
Molecular FormulaC3H6N4
Molecular Weight98.11 g/mol
Structural Identifiers
SMILESCC1=NC(=NN1)N
InChIInChI=1S/C3H6N4/c1-2-5-3(4)7-6-2/h1H3,(H3,4,5,6,7)
InChIKeyFJRZOOICEHBAED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-4H-1,2,4-triazol-3-amine: Medicinal Chemistry Scaffold


5-Methyl-4H-1,2,4-triazol-3-amine (CAS 4923-01-7) is a nitrogen-rich heterocyclic building block featuring a 1,2,4-triazole core with a 3-amino and 5-methyl substitution [1]. As a foundational intermediate in drug discovery, this scaffold serves as a critical precursor for synthesizing bioactive molecules, including novel tankyrase inhibitors where the triazol-3-ylamine moiety functions as a nicotinamide isostere [2]. The compound is also a key starting material for generating derivatives targeting GABA-A subtype receptors with anticonvulsant and hypnotic effects [3]. Its well-established synthetic routes and commercial availability make it a strategic procurement choice for medicinal chemistry programs [4].

5-Methyl-4H-1,2,4-triazol-3-amine: Generic Substitution Risks


Substituting 5-methyl-4H-1,2,4-triazol-3-amine with unsubstituted 1,2,4-triazol-3-amine or alternative regioisomers introduces substantial structural variance that directly compromises downstream synthetic outcomes and biological target engagement. The 5-methyl substituent provides critical lipophilic bulk and electronic modulation of the triazole ring, affecting both nucleophilicity at the 3-amino group and the compound's capacity to engage hydrophobic binding pockets in enzyme targets such as tankyrases and GABA-A receptors [1][2]. In tankyrase inhibitor design, the 5-methyl substitution on the triazole ring is a conserved feature among the most ligand-efficient analogs, with its removal resulting in significant loss of potency [3]. Furthermore, the methyl group restricts tautomeric equilibria, yielding a more predictable reactivity profile during downstream derivatization compared to the unsubstituted parent scaffold [4].

5-Methyl-4H-1,2,4-triazol-3-amine: Sourcing Differentiation Guide


Tankyrase Inhibition: Ligand Efficiency Advantage

In a head-to-head comparison of nicotinamide isosteres for tankyrase inhibition, the 1,2,4-triazol-3-ylamine scaffold demonstrated a measurable ligand efficiency (LE) advantage over the traditional amide-based mimetic found in XAV939, a well-characterized tankyrase inhibitor [1]. This comparative analysis established the triazol-3-ylamine moiety as a novel nicotinamide isostere with superior efficiency metrics, directly informing the procurement preference for 5-methyl-4H-1,2,4-triazol-3-amine as a starting material for tankyrase inhibitor programs [2].

Tankyrase inhibition Ligand efficiency PARP family Nicotinamide isostere Wnt pathway

LogP Optimization for CNS Drug-Likeness

5-Methyl-4H-1,2,4-triazol-3-amine exhibits a calculated LogP of approximately -1.13, placing it well within the optimal range for CNS drug-likeness and favorable aqueous solubility [1]. In contrast, structurally related 1,2,4-triazole building blocks bearing additional aromatic or aliphatic substituents (e.g., 5-phenyl-4H-1,2,4-triazol-3-amine) present LogP values exceeding 1.5, which may compromise aqueous solubility and alter blood-brain barrier penetration profiles [2]. This physicochemical differentiation makes 5-methyl-4H-1,2,4-triazol-3-amine a strategically advantageous scaffold for programs targeting CNS indications or those requiring high aqueous solubility for in vitro assay compatibility.

CNS drug discovery LogP Lipinski's Rule of Five Blood-brain barrier permeability Physicochemical property

Synthetic Accessibility and Purity Advantage

5-Methyl-4H-1,2,4-triazol-3-amine is commercially available from multiple reputable suppliers (e.g., Santa Cruz Biotechnology, AKSci, Bide Pharmatech) with consistently high purity specifications of ≥97-98% and established storage conditions . In contrast, custom-synthesized 1,2,4-triazole intermediates (e.g., 4-substituted analogs requiring N-alkylation) typically require 2-4 weeks lead time and present lot-to-lot variability exceeding 5% purity deviation [1]. This reliable supply chain and documented quality control profile reduce experimental variability and accelerate synthesis timelines compared to custom-made alternatives, directly benefiting procurement efficiency.

Synthetic intermediate Commercial availability Purity specification Procurement Heterocyclic building block

Scaffold Versatility: Tankyrase and GABA-A Programs

5-Methyl-4H-1,2,4-triazol-3-amine has been independently validated as a productive starting material for two mechanistically distinct target classes: tankyrase enzymes (PARP family) and GABA-A subtype receptors [1][2]. This cross-target applicability distinguishes it from specialized building blocks (e.g., 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine) that are primarily optimized for a single therapeutic area or target class [3]. The scaffold's ability to serve as both a nicotinamide isostere in tankyrase inhibitors and a core pharmacophore in GABA-A agonists provides procurement flexibility across multiple drug discovery programs, reducing the need for separate building block inventories.

Scaffold versatility Tankyrase inhibitor GABA-A receptor agonist Anticonvulsant Medicinal chemistry

5-Methyl-4H-1,2,4-triazol-3-amine: Application Scenarios


Tankyrase Inhibitor Optimization for Wnt-Driven Cancers

Use 5-methyl-4H-1,2,4-triazol-3-amine as the core scaffold for synthesizing novel tankyrase inhibitors with improved ligand efficiency over traditional amide-based nicotinamide mimetics such as XAV939 [1]. The triazol-3-ylamine moiety enables exploration of diverse N-substitution patterns while maintaining favorable physicochemical properties, supporting SAR campaigns aimed at colorectal cancer, pancreatic cancer, and other Wnt-dependent malignancies where tankyrase inhibition represents a validated therapeutic strategy [2].

GABA-A Modulator Synthesis for Anticonvulsant Discovery

Employ 5-methyl-4H-1,2,4-triazol-3-amine as a starting material for generating 1,2,4-triazol-3-amine derivatives that mimic the benzodiazepine pharmacophore and function as α1-selective GABA-A receptor agonists [1]. Derivatives synthesized from this scaffold have demonstrated in vivo anticonvulsant activity in both PTZ-induced and MES-induced seizure models, with lead compounds achieving ED50 values of 16.5 mg/kg and 10.5 mg/kg, respectively, while preserving motor coordination and memory function [2].

CNS-Penetrant Probe Compound Synthesis

Leverage the favorable LogP of -1.13 and compliance with Lipinski's Rule of Five to synthesize CNS-targeted probe compounds with enhanced blood-brain barrier permeability and aqueous solubility [1]. This scaffold is particularly suited for programs where excessive lipophilicity (LogP > 2) may compromise CNS exposure or lead to off-target pharmacology—a common limitation encountered with higher-molecular-weight 1,2,4-triazole building blocks [2].

Multi-Target Scaffold for Parallel Campaigns

Deploy 5-methyl-4H-1,2,4-triazol-3-amine across multiple discovery programs to maximize inventory efficiency and reduce procurement complexity [1]. Given its demonstrated utility in both enzyme inhibition (tankyrase/PARP family) and receptor modulation (GABA-A) contexts, this single scaffold supports diversified screening efforts without requiring separate building block stocks, accelerating hit identification across distinct therapeutic areas [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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